molecular formula C9H12ClNOS B1395314 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide CAS No. 1178458-01-9

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B1395314
CAS No.: 1178458-01-9
M. Wt: 217.72 g/mol
InChI Key: JPZAERLZOSGDED-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-[1-(thiophen-2-yl)ethyl]amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-Chloro-N-methyl-N-[1-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-Chloro-N-methyl-N-[1-(pyridin-2-yl)ethyl]acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 2-Chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-(1-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZAERLZOSGDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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